molecular formula C13H9Cl2N3O2S B11498235 2-[(3,4-dichlorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine

2-[(3,4-dichlorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B11498235
M. Wt: 342.2 g/mol
InChI Key: FEJMSFOXWDOXDV-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused imidazo[4,5-b]pyridine ring system, which is often associated with significant biological activity. The presence of the 3,4-dichlorophenyl group and the methanesulfonyl moiety further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[4,5-b]pyridine ring system. This can be achieved through the reaction of 2,3-diaminopyridine with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring of a 3,4-dichlorophenyl halide.

    Attachment of the Methanesulfonyl Group: The final step involves the sulfonylation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound’s ability to interact with cellular membranes and proteins can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine: Another fused imidazo ring system with similar biological activity.

    Imidazo[1,5-a]pyridine: Known for its therapeutic potential in central nervous system disorders.

    Imidazo[1,2-a]pyridine: Used in the development of drugs for various medical conditions.

Uniqueness

2-[(3,4-Dichlorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine stands out due to the presence of the 3,4-dichlorophenyl group and the methanesulfonyl moiety, which confer unique chemical reactivity and potential biological activity. These structural features make it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C13H9Cl2N3O2S

Molecular Weight

342.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfonyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H9Cl2N3O2S/c14-9-4-3-8(6-10(9)15)7-21(19,20)13-17-11-2-1-5-16-12(11)18-13/h1-6H,7H2,(H,16,17,18)

InChI Key

FEJMSFOXWDOXDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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